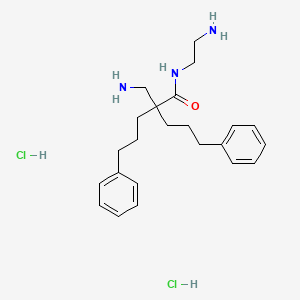
Unii-2L779V9ymy
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
LY339434 is a potent and selective agonist of the kainate receptor GluK1, GluR5.
科学的研究の応用
1. Advances in Nanoparticle Synthesis
Recent advances in the liquid-phase syntheses of inorganic nanoparticles have been a focal point in chemical research, reflecting the interplay between scientific discovery and technological development. This is exemplified in the evolution of the electronics industry, where discoveries in new semiconducting materials have led from vacuum tubes to advanced microchips, highlighting the progression and influence of such technologies in various industry sectors (Cushing, Kolesnichenko, & O'Connor, 2004).
2. Photoelectron Spectroscopy of Thin Films
The study of UN and U2N3 thin films through reactive DC sputtering in a nitrogen-containing atmosphere revealed insights into the itinerant character of 5f-electronic states in UN, contributing to the understanding of their high density of states at the Fermi energy. This research aids in the comprehension of material properties essential for various technological applications (Black et al., 2001).
3. Development of Dual-Band CMOS Front-Ends
Research on a dual-band front-end with two gain modes for wireless applications, operating in the 2.4 Industrial Scientific and Medical (ISM) band and 5.15-GHz Unlicensed National Information Infrastructure (UNII) band, demonstrates significant advancements in telecommunications. This development in CMOS process technology illustrates the continuous innovation in electronic communication systems (Li, Quintal, & Kenneth, 2004).
4. Synthesis and Spectroscopy of Actinide Compounds
Surface science research on actinides, specifically the synthesis and surface spectroscopy studies of thin films of actinides and their compounds, plays a crucial role in understanding materials that are relevant to energy and other critical sectors. This research area, involving techniques like XPS and AES, is vital for the development of new materials and technologies (Gouder, 1998).
5. Translation of Research into Innovations
The translation of basic scientific research into practical innovations is a historical constant, from the discovery of fire to space exploration. Organizations like the National Collegiate Inventors and Innovators Alliance (NCIIA) play a significant role in this process by providing funding and support for STEM innovation, invention, and entrepreneurship, emphasizing the need for translating research into socially beneficial ventures (Giordan, Shartrand, Steig, & Weilerstein, 2011).
6. CPW Fed Antenna for WLAN/UNII Applications
The development of a simple uniplanar, high gain, microstrip antenna for WLAN and new UNII standards showcases the ongoing innovation in wireless communication technology. This research contributes to the enhancement of communication systems, particularly in congested spectral bands (Singla, Khanna, & Parkash, 2019).
7. Collaborative Environment for Environmental Models
Designing a collaborative distributed computing environment, as done for the Unified Air Pollution Model (UNI-DEM), is essential for large scientific applications. This approach facilitates remote development and data sharing among geographically dispersed scientists, enhancing collaborative research capabilities (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
8. Universal Protein Resource (UniProt) for Biological Research
UniProt, a database for retrieval, analysis, and visualization of human molecular interaction networks, supports biological research by maintaining a comprehensive protein sequence knowledgebase. It serves as a crucial platform for network-based investigations in biology and medicine (Morgat et al., 2010).
特性
CAS番号 |
219566-62-8 |
|---|---|
分子式 |
C18H19NO4 |
分子量 |
313.35 |
IUPAC名 |
(2S,4R)-2-amino-4-[(E)-3-naphthalen-2-ylprop-2-enyl]pentanedioic acid |
InChI |
InChI=1S/C18H19NO4/c19-16(18(22)23)11-15(17(20)21)7-3-4-12-8-9-13-5-1-2-6-14(13)10-12/h1-6,8-10,15-16H,7,11,19H2,(H,20,21)(H,22,23)/b4-3+/t15-,16+/m1/s1 |
InChIキー |
KNAYYBRIBNEIAL-ONEGZZNKSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C=CCC(CC(C(=O)O)N)C(=O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
LY339434; LY 339434 ; LY-339434. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-3-(4-((2-(2-(1,1-difluoroethyl)-4-fluorophenyl)-6-hydroxybenzo[b]thiophen-3-yl)oxy)phenyl)acrylic acid](/img/structure/B608664.png)
![5,7-Dimethyl-N-(4-pentoxycyclohexyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B608665.png)


![4-[(3,3-Dimethyl-1-oxobutyl)amino]-3,5-difluoro-N-[3-[(phosphonooxy)methyl]-2(3H)-thiazolylidene]benzamide](/img/structure/B608669.png)



![2-[4-(2-bromobenzoyl)phenoxy]-N-pyridin-3-ylacetamide](/img/structure/B608682.png)
